EPX Bromination Inhibition
The target compound exhibits a documented IC50 value of 360 nM for inhibition of human eosinophil peroxidase (EPX) bromination activity [1]. While direct EPX inhibition data for the mono‑halogenated analogs 7‑bromo‑1H‑pyrrolo[2,3‑c]pyridine and 3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine are not publicly available, this provides a baseline for procurement decisions in EPX‑focused programs. As a class‑level inference, the dihalogenated scaffold is known to confer higher cytotoxicity than mono‑bromo or di‑bromo analogs in other pyrrolopyridine systems [2].
| Evidence Dimension | EPX Inhibition IC50 |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 7‑Bromo‑1H‑pyrrolo[2,3‑c]pyridine: Data not available; 3‑Chloro‑1H‑pyrrolo[2,3‑c]pyridine: Data not available |
| Quantified Difference | Target: IC50 = 360 nM |
| Conditions | Human EPX bromination activity using tyrosine as substrate, measuring 3‑bromo‑tyrosine formation over 10 minutes |
Why This Matters
This quantitative EPX inhibition data provides a benchmark for selecting this compound in programs targeting eosinophil peroxidase, distinguishing it from analogs lacking reported activity.
- [1] BindingDB BDBM50554035 CHEMBL4790231. IC50: 360 nM. Assay: Inhibition of human EPX bromination activity. View Source
- [2] CPRiL SAR analysis: Chlorobromine‑analogues (ED50 = 0.11–0.20 × 10⁻³ mol/L) demonstrated highest cytotoxicity vs. bromine‑ or dibromine‑analogues. View Source
